(Z)-N'-Hydroxy-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinimidamide
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Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic organic compound . Imidazole derivatives are known to be used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex. For example, Methyl 4-(1H-imidazol-1-yl)benzoate, an imidazole derivative, has the empirical formula C11H10N2O2 .Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For instance, a study describes the formation of 4,5-dihydro-1H-imidazol-5-one from amidines and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary. For example, Methyl 4-(1H-imidazol-1-yl)benzoate has a melting point of 124-127°C .Scientific Research Applications
- (Z)-N’-Hydroxy-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinimidamide can act as a ligand in coordination chemistry. It forms complexes with transition metal ions (e.g., Mn, Zn) to create intricate structures. These complexes exhibit diverse properties, such as luminescence, magnetism, and catalytic activity .
Metal Coordination Complexes
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications . They have been used in the development of innovative drugs .
Mode of Action
It is known that imidazole derivatives can interact with multiple targets, increasing the activity possibilities and exploring the effect of different substituents on the biological activity of the compounds .
Biochemical Pathways
It is known that imidazole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets .
Result of Action
It is known that imidazole derivatives can have a variety of effects due to their ability to interact with multiple targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-hydroxy-6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-7-5-16(6-13-7)9-4-3-8(10(12)15-17)14-11(9)18-2/h3-6,17H,1-2H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBKDLJNOITWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)C(=NO)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)/C(=N/O)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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